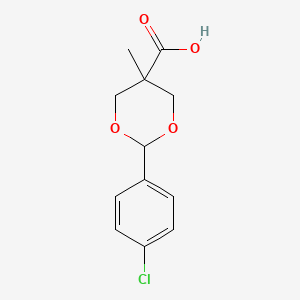

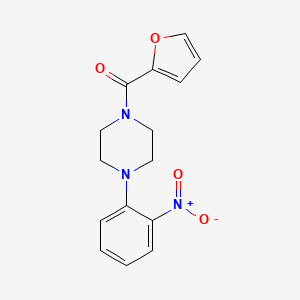

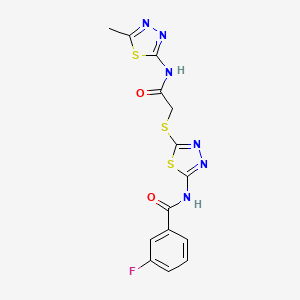

2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds usually involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process can vary depending on the specific compound and the desired end product.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could make it participate in condensation reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Thiazoles and Oxazoles

Researchers have developed efficient routes to synthesize thiazoles and oxazoles, compounds related to the query chemical, which are significant for their diverse biological activities and applications in drug development. For instance, Kumar et al. (2013) reported a chemoselective thionation-cyclization method to produce 2-phenyl-5-(het)aryl-4-functionalized thiazoles, which can introduce ester, N-substituted carboxamide, or peptide functionalities into thiazoles (Kumar, Parameshwarappa, & Ila, 2013). Similarly, a copper-catalyzed intramolecular cyclization approach for synthesizing 2-phenyl-4,5-substituted oxazoles has been described, expanding the toolkit for designing compounds with potential therapeutic uses (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Antimicrobial and Antitumor Activities

Certain derivatives of thiazoles and oxazoles have been investigated for their antimicrobial and antitumor properties. Limban et al. (2011) synthesized acylthioureas with significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Additionally, Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the H5N1 influenza virus, indicating the potential for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Synthetic Methodologies and Chemical Interactions

The synthesis of novel organic compounds through innovative methodologies is a key aspect of research in this field. For example, the use of phenyliodine(III) bis(trifluoroacetate) in ionic liquids has been explored for synthesizing 2-aryl-1,2-benzisothiazol-3(2H)-ones, showcasing an alternative synthetic route that could be applicable to related compounds (Wang, Liang, Hou, Huang, & Chen, 2007).

Propiedades

IUPAC Name |

2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGPJDOKZGRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

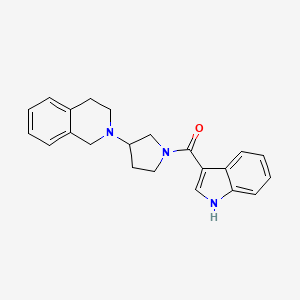

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

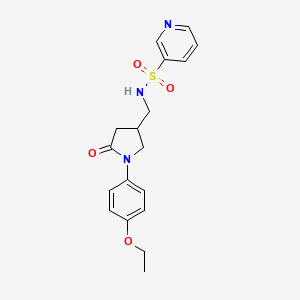

![(4-(Tert-butyl)phenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2645205.png)

![nicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2645207.png)

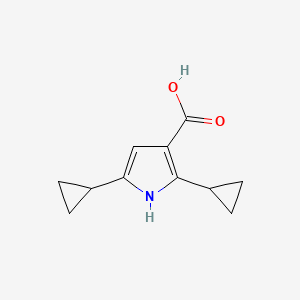

![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)